N-benzyl-1-benzoxepine-4-carboxamide
Description
N-benzyl-1-benzoxepine-4-carboxamide is a synthetic organic compound featuring a benzoxepine core—a seven-membered oxygen-containing heterocycle—substituted with a benzyl carboxamide group at the 4-position.
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-benzyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H15NO2/c20-18(19-13-14-6-2-1-3-7-14)16-10-11-21-17-9-5-4-8-15(17)12-16/h1-12H,13H2,(H,19,20) |
InChI Key |
CEXOLUYJRBIJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-benzoxepine-4-carboxamide typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . This reaction leads to the formation of benzoxepine derivatives through a 7-endo-dig cyclization mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxepine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxepine ring.
Scientific Research Applications
N-benzyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-benzyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound may interact with enzymes or receptors involved in neurological processes . Further research is needed to identify the exact molecular targets and pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Estimated values based on structural similarity.
Key Observations:
Core Structure Differences: The benzoxepine core (Target and ) offers extended conjugation compared to the cyclohexane () or thiazole () cores. The thiazole in introduces sulfur, which may alter electronic properties and metabolic stability compared to oxygen-containing benzoxepines.
Chloro and methoxy substituents in could enhance binding affinity (via halogen bonding) and modulate solubility, respectively.
Physicochemical and Pharmacokinetic Properties
Table 2: Computed Properties and Implications
*Estimated based on structural analogs.
Implications:
- Lipophilicity : The cyclohexane derivative and chlorinated benzoxepine exhibit higher lipophilicity than the target compound, suggesting better blood-brain barrier penetration but possible toxicity risks.
- Solubility: The methoxy group in may improve solubility compared to the nonpolar butyl group in .
- Conformational Flexibility : Fewer rotatable bonds in the target compound could enhance binding specificity by reducing entropic penalties during receptor interaction.
Methodological Considerations
Structural determination tools like SHELX programs (used in crystallography) could resolve conformational details of these compounds, aiding in structure-activity relationship (SAR) studies . For instance, SHELXL’s refinement capabilities might clarify how substituent positioning affects biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
